molecular formula C12H11ClN2O2 B14545851 N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-28-8

N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14545851
CAS No.: 62004-28-8
M. Wt: 250.68 g/mol
InChI Key: HTDWRKBUQVSLGH-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyano group, and a hydroxybutenamide moiety. Its molecular formula is C11H10ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to introduce the cyano and hydroxybutenamide groups. One common method involves the use of acetonitrile and phosphoric acid as solvents and catalysts, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
  • N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
  • Phenyl N-(4-chloro-2-methylphenyl)carbamate

Uniqueness

N-(4-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and hydroxybutenamide groups are particularly noteworthy for their roles in various chemical reactions and biological activities .

Properties

CAS No.

62004-28-8

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-9(13)3-4-11(7)15-12(17)10(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17)

InChI Key

HTDWRKBUQVSLGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=C(C)O)C#N

Origin of Product

United States

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